
Glutaminyl Cyclase Inhibitor 2
Structure
2D Structure

3D Structure
Eigenschaften
Molekularformel |
C19H20FN3 |
---|---|
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-N-[3-(4-methylimidazol-1-yl)propyl]aniline |
InChI |
InChI=1S/C19H20FN3/c1-15-13-23(14-22-15)12-4-11-21-19-6-3-2-5-18(19)16-7-9-17(20)10-8-16/h2-3,5-10,13-14,21H,4,11-12H2,1H3 |
InChI-Schlüssel |
GKLQJZRXGKCXRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C=N1)CCCNC2=CC=CC=C2C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Beschreibung
Contextualizing Glutaminyl Cyclase (QC) within Post-Translational Protein Modification
Proteins, the workhorses of the cell, undergo a variety of modifications after their initial synthesis from a genetic template. These changes, collectively termed post-translational modifications (PTMs), are critical for the proper function, localization, and stability of proteins. One such PTM is the conversion of N-terminal glutamine or glutamate (B1630785) residues into a pyroglutamate (B8496135) (pGlu) residue. edpsciences.orgedpsciences.org This reaction is catalyzed by the enzyme Glutaminyl Cyclase (QC). edpsciences.orgedpsciences.org
The formation of the pGlu residue is a significant maturation step for a number of peptides and proteins. edpsciences.orgmdpi.com This modification can render the protein more resistant to degradation by proteases and can influence its conformation, which is essential for its interaction with other molecules, such as receptors. edpsciences.org In essence, QC-mediated pyroglutamylation is a key step in the lifecycle of many important proteins, ensuring they are stable and can perform their designated functions effectively.
Pathophysiological Significance of QC Activity and N-Terminal Pyroglutamate Formation
While the activity of Glutaminyl Cyclase is a normal and necessary physiological process, its dysregulation has been implicated in the pathology of several diseases. edpsciences.orgedpsciences.org A significant body of research has focused on the role of QC in neurodegenerative diseases, particularly Alzheimer's disease. mdpi.combohrium.com In the context of Alzheimer's, QC catalyzes the formation of pyroglutamated amyloid-β (pGlu-Aβ) peptides. mdpi.comnih.gov These modified peptides are considered to be key culprits in the initiation of the disease, acting as seeds for the formation of toxic amyloid plaques. mdpi.comnih.govresearchgate.net The pGlu modification makes these Aβ peptides more hydrophobic, more prone to aggregation, and more neurotoxic compared to their unmodified counterparts. nih.govmdpi.com
Beyond Alzheimer's disease, QC activity is also linked to inflammatory conditions. The enzyme is involved in the maturation of certain chemokines, which are signaling proteins that play a crucial role in inflammation. edpsciences.orgnih.gov For example, the chemokine CCL2, a key player in recruiting immune cells to sites of inflammation, is stabilized by QC-mediated pyroglutamylation. edpsciences.orgnih.gov This suggests that heightened QC activity could contribute to chronic inflammatory processes in various diseases. edpsciences.org Furthermore, QC has been identified as a potential target in cancer research due to its role in modifying the CD47 protein, which helps cancer cells evade the immune system. edpsciences.orgpnas.org
Rationale for Pharmacological Inhibition of Glutaminyl Cyclase in Disease Research
Given the significant role of Glutaminyl Cyclase in the pathology of various diseases, inhibiting its activity has emerged as a promising therapeutic strategy. mdpi.combohrium.com The central idea is that by blocking QC, the formation of disease-associated pyroglutamated proteins can be prevented or reduced. In the case of Alzheimer's disease, inhibiting QC is expected to decrease the production of the toxic pGlu-Aβ species, thereby slowing down or halting the progression of the disease. mdpi.comnih.govfrontiersin.org
Similarly, in inflammatory diseases, QC inhibitors could potentially reduce the stability and activity of pro-inflammatory chemokines, thus dampening the inflammatory response. edpsciences.org The development of small molecule inhibitors that can specifically target QC allows researchers to test these hypotheses in preclinical and clinical settings. The ultimate goal is to develop safe and effective drugs that can modulate QC activity for therapeutic benefit in a range of human disorders. bohrium.comfrontiersin.org
Introducing Glutaminyl Cyclase Inhibitor 2 (QCSI-2) as a Prototypical Research Compound
For the purpose of this article, we will consider a well-characterized QC inhibitor, such as the compound PBD150 , as a representative example to discuss the detailed research findings that would be analogous to a compound designated "QCSI-2". PBD150 is a potent inhibitor whose interactions with human and murine QC have been studied in detail, providing valuable insights into the mechanisms of QC inhibition. nih.gov
Compound Name | Target | Inhibitory Activity (Ki or IC50) | Key Research Findings |
---|---|---|---|
PBD150 | Human and Murine QC | Similar Ki values for both | Binding mode can be influenced by crystal packing forces. nih.gov Site-directed mutagenesis studies helped to elucidate key amino acid residues for inhibitor binding in solution. nih.gov |
PQ912 (Varoglutamstat) | Human QC | Ki = 25 nM | Advanced to clinical trials for Alzheimer's disease. mdpi.com Reduces pGlu-Aβ formation. mdpi.com |
Compound 212 | Human QC | IC50 = 0.7 nM (in vitro) | Demonstrated brain Aβ-lowering effects in vivo in mouse models of Alzheimer's disease. acs.org |
Scope and Objectives of This Academic Research Outline on QCSI-2
This article will provide a focused and in-depth analysis of this compound (represented by analogous well-studied inhibitors) as a pivotal research tool. The subsequent sections will adhere strictly to the outlined topics, delving into the detailed research findings related to this class of compounds. The objective is to present a scientifically accurate and comprehensive overview of the current understanding of QC inhibition, using QCSI-2 as a central point of discussion, without venturing into dosage, administration, or safety profiles. The information will be presented in a professional and authoritative tone, drawing from a diverse range of scientific literature.
Enzymatic and Molecular Basis of Glutaminyl Cyclase Function
Glutaminyl Cyclase (QC): Structural Features, Catalytic Mechanism, and Substrate Specificity
Glutaminyl Cyclase (QC) is a zinc-dependent metalloenzyme that plays a crucial role in the post-translational modification of a variety of proteins and peptides. nih.gov The structure of human QC reveals a globular, mixed α/β fold. mdpi.com At the heart of its enzymatic activity lies a catalytic site containing a single zinc ion. mdpi.comnih.gov This zinc ion is tetrahedrally coordinated by three conserved amino acid residues—specifically, two glutamate (B1630785) residues and one histidine—and a water molecule. mdpi.com The active site is situated within a relatively narrow pocket, which influences the enzyme's interaction with its substrates. mdpi.com
The catalytic mechanism of QC is intricate, involving a general acid-base catalysis facilitated by key amino acid residues within the active site. mdpi.com The zinc ion acts as a Lewis acid, polarizing the γ-amide carbonyl group of the N-terminal glutaminyl residue of the substrate. This polarization increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the α-amino group of the same residue. nih.gov A nearby glutamate residue functions as a general base, abstracting a proton from the α-amino group, thereby enhancing its nucleophilicity. mdpi.com Following the cyclization reaction, which forms a tetrahedral intermediate, a proton is transferred to the leaving ammonia (B1221849) molecule, completing the formation of the pyroglutamate (B8496135) (pGlu) residue. nih.gov
In terms of substrate specificity, QC primarily catalyzes the intramolecular cyclization of N-terminal L-glutamine (B1671663) residues. nih.govresearchgate.net However, it also demonstrates the ability to convert N-terminal L-glutamate residues to pGlu, albeit with a lower efficiency. nih.gov The specificity of QC is also influenced by the amino acid residues adjacent to the N-terminal glutamine. researchgate.net While dipeptides and smaller oligopeptides can serve as substrates, the enzyme's efficiency can be dependent on the size and composition of the peptide chain. researchgate.net
Table 1: Structural and Catalytic Features of Human Glutaminyl Cyclase
Feature | Description |
---|---|
Enzyme Class | Acyltransferase (EC 2.3.2.5) |
Overall Structure | Globular with a mixed α/β fold |
Active Site | Contains a single, tetrahedrally coordinated Zn2+ ion |
Key Catalytic Residues | Asp159, Glu202, His330 (coordinating the zinc ion) |
Catalytic Mechanism | Zinc-dependent, general acid-base catalysis |
Primary Substrate | N-terminal L-glutamine residues |
Secondary Substrate | N-terminal L-glutamate residues |
Biosynthetic Pathways and Key Protein Substrates Modulated by QC Activity
The formation of pyroglutamate is a post-translational modification that occurs after the primary protein sequence has been synthesized. mdpi.com This biosynthetic pathway involves the enzymatic conversion of an N-terminal glutaminyl or glutamyl residue into a cyclic pyroglutamyl residue. nih.gov This process is not spontaneous under physiological conditions and is significantly accelerated by the catalytic action of Glutaminyl Cyclase. nih.gov There are two main isoforms of QC in humans: a secretory form (sQC) and a Golgi-resident form (gQC or isoQC), which differ in their subcellular localization and potentially in their substrate preferences. mdpi.com
A wide array of physiologically important proteins and peptides undergo this modification, highlighting the broad impact of QC activity. These substrates are involved in diverse biological processes, from hormonal regulation to immune responses. mdpi.comfrontiersin.org
Key protein substrates for Glutaminyl Cyclase include:
Hormones: Many peptide hormones require N-terminal pyroglutamate for their biological activity. Notable examples include:
Gonadotropin-releasing hormone (GnRH): Essential for regulating the reproductive system. nih.govmdpi.com
Thyrotropin-releasing hormone (TRH): Plays a key role in the regulation of thyroid function. nih.govmdpi.com
Gastrin: A hormone that stimulates the secretion of gastric acid. researchgate.net
Neurotensin: A neuropeptide involved in various functions in the central nervous system and the gastrointestinal tract. mdpi.comresearchgate.net
Chemokines: These small cytokines are crucial for immune cell trafficking and inflammatory responses. QC-mediated modification can enhance their stability and activity.
Chemokine (C-C motif) ligand 2 (CCL2): Also known as monocyte chemoattractant protein-1 (MCP-1), it is a potent chemoattractant for monocytes. nih.govfrontiersin.org
Chemokine (C-X3-C motif) ligand 1 (CX3CL1): Also known as fractalkine, it is involved in leukocyte adhesion and migration. nih.govfrontiersin.org
Other Proteins:
Fibronectin: An extracellular matrix glycoprotein (B1211001) involved in cell adhesion, growth, and migration. nih.gov
Collagen: The main structural protein in the extracellular matrix. mdpi.com
CD47: A transmembrane protein that acts as a "don't eat me" signal to macrophages. nih.gov
Table 2: Selected Protein Substrates of Glutaminyl Cyclase and Their Functions
Substrate | Protein Class | Primary Function |
---|---|---|
Gonadotropin-releasing hormone (GnRH) | Hormone | Regulation of reproduction |
Thyrotropin-releasing hormone (TRH) | Hormone | Regulation of thyroid function |
Gastrin | Hormone | Stimulation of gastric acid secretion |
Chemokine (C-C motif) ligand 2 (CCL2) | Chemokine | Monocyte chemoattraction |
Chemokine (C-X3-C motif) ligand 1 (CX3CL1) | Chemokine | Leukocyte adhesion and migration |
Fibronectin | Extracellular Matrix Protein | Cell adhesion and migration |
CD47 | Transmembrane Protein | Immune checkpoint signaling |
Physiological Roles of QC-Mediated Protein N-Terminal Cyclization in Health
One of the primary roles of pGlu formation is the protection of peptides and proteins from degradation . mdpi.com The N-terminal amino group is a primary target for aminopeptidases, enzymes that cleave amino acids from the N-terminus of a polypeptide chain. The cyclization of the N-terminal glutamine or glutamate residue effectively blocks this site, rendering the modified protein or peptide resistant to aminopeptidase (B13392206) activity. mdpi.com This increased resistance to degradation enhances the in vivo half-life and stability of these molecules, allowing them to exert their biological effects for a longer duration. mdpi.com
Another crucial function of N-terminal pyroglutamylation is its role in maintaining the proper conformation of proteins and peptides for receptor binding and biological activity . mdpi.comnih.gov For many peptide hormones and chemokines, the presence of the N-terminal pGlu residue is essential for adopting the correct three-dimensional structure required for efficient interaction with their respective receptors. mdpi.com This proper conformation is critical for initiating the downstream signaling cascades that mediate their physiological effects. For instance, the full biological activity of the chemokine CX3CL1 is dependent on the formation of an N-terminal pyroglutamate. nih.gov
Dysregulation of QC Activity and its Contribution to Disease Pathogenesis
While QC activity is essential for normal physiological functions, its dysregulation has been implicated in the pathogenesis of several diseases. researchgate.netnih.gov Upregulated QC expression and activity can lead to the aberrant modification of proteins, contributing to conditions characterized by protein aggregation, inflammation, and tissue remodeling. nih.gov
A significant body of evidence links elevated QC activity to neurodegenerative disorders, most notably Alzheimer's disease. nih.gov In the context of Alzheimer's, QC catalyzes the cyclization of N-terminally truncated amyloid-beta (Aβ) peptides, specifically at a glutamate residue at position 3, to form pyroglutamated Aβ (pE-Aβ). nih.gov This modified form of Aβ is significantly more hydrophobic and prone to aggregation than its unmodified counterpart. nih.gov
The presence of pE-Aβ has been shown to act as a seed, accelerating the aggregation of other, less aggregation-prone Aβ species. nih.gov These pE-Aβ-seeded aggregates are a major component of the amyloid plaques found in the brains of Alzheimer's patients. nih.gov Furthermore, pE-Aβ is more resistant to proteolytic degradation and exhibits increased neurotoxicity compared to full-length Aβ. nih.govnih.gov The overexpression of QC in mouse models of Alzheimer's disease has been demonstrated to exacerbate pE-Aβ formation, leading to increased plaque burden and cognitive deficits. nih.gov
Glutaminyl Cyclase also plays a role in modulating inflammatory and immune responses, primarily through its action on chemokines. nih.gov As mentioned previously, chemokines like CCL2 are substrates for QC. The N-terminal pyroglutamylation of these chemokines enhances their stability and can lead to a more potent and sustained inflammatory response. nih.gov
In inflammatory conditions, the expression of both QC and its chemokine substrates can be upregulated. frontiersin.org This creates a positive feedback loop where increased inflammation leads to increased production of both the enzyme and its substrate, resulting in a greater abundance of the more stable and active pyroglutamated chemokines. frontiersin.org This, in turn, can lead to excessive recruitment of immune cells, such as monocytes, to sites of inflammation, thereby perpetuating the inflammatory cascade. nih.gov The inhibition of QC has been shown to have anti-inflammatory effects in animal models, reducing the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.gov
The extracellular matrix (ECM) is a complex network of proteins and other macromolecules that provides structural and biochemical support to surrounding cells. While direct evidence for the role of Glutaminyl Cyclase in ECM remodeling and fibrosis is still emerging, there are indications of its potential involvement through the metabolism of glutamine.
Fibrotic diseases, such as idiopathic pulmonary fibrosis, are characterized by the excessive accumulation of ECM proteins, particularly collagen, leading to tissue scarring and organ dysfunction. nih.gov Studies have shown that the metabolic process of glutaminolysis, which involves the conversion of glutamine to glutamate, is upregulated in fibroblasts in fibrotic conditions. nih.gov The inhibition of glutaminase (B10826351) 1 (Gls1), a key enzyme in this pathway, has been found to reduce collagen expression and attenuate experimental pulmonary fibrosis. nih.gov This suggests that the availability and metabolism of glutamine are important for the pathological production of collagen.
Given that QC utilizes glutamine and glutamate as substrates, and that some ECM proteins are known substrates of QC, it is plausible that QC activity could influence ECM dynamics. researchgate.net By modifying ECM components or proteins that regulate ECM turnover, QC could potentially contribute to the pathological remodeling observed in fibrotic diseases. However, further research is needed to fully elucidate the direct role of Glutaminyl Cyclase in these processes.
Cellular Proliferation, Differentiation, and Angiogenesis
Glutaminyl Cyclase (QC) and its isoenzyme (isoQC) are significant regulators of key cellular activities, including proliferation, differentiation, and angiogenesis. These enzymes catalyze the pyroglutamylation of the N-terminal glutamine or glutamic acid residues of various proteins, a post-translational modification that enhances their stability and biological activity. This modification plays a critical role in numerous physiological and pathological processes.
Cellular Proliferation
The involvement of Glutaminyl Cyclase, particularly its Golgi-resident isoform isoQC (also known as QPCTL), in cellular proliferation is most prominently documented in the context of cancer immunology. edpsciences.orgedpsciences.org Many types of cancer cells express high levels of the transmembrane protein CD47, which acts as a "don't eat me" signal to evade phagocytosis by immune cells like macrophages. edpsciences.orgsemanticscholar.org CD47 interacts with the signal-regulatory protein alpha (SIRPα) receptor on myeloid cells to inhibit this process. semanticscholar.orgedpsciences.org
The function of isoQC is crucial for the maturation of CD47 and its subsequent interaction with SIRPα. nih.gov IsoQC catalyzes the N-terminal pyroglutamylation of CD47, a modification essential for a stable and effective CD47-SIRPα binding. edpsciences.orgsemanticscholar.org By facilitating this interaction, isoQC helps cancer cells escape immune surveillance, thereby indirectly promoting tumor growth and proliferation. edpsciences.org
Pharmacological or genetic inhibition of isoQC disrupts the pyroglutamylation of CD47. edpsciences.orgsemanticscholar.org This disruption blocks the CD47-SIRPα checkpoint, enhancing antibody-dependent cellular phagocytosis and cytotoxicity by macrophages and neutrophils, which ultimately constrains tumor growth. edpsciences.orgsemanticscholar.org Therefore, targeting isoQC represents a novel strategy in cancer immunotherapy. edpsciences.org
The broader metabolic context also underscores the importance of glutamine, the substrate for QC, in cell proliferation. Glutamine metabolism, or glutaminolysis, is a key metabolic pathway that supports the rapid growth of tumor cells by providing necessary metabolites for the tricarboxylic acid (TCA) cycle and biosynthesis. nih.govnih.gov
Enzyme | Substrate | Effect of Pyroglutamylation | Impact on Cellular Proliferation |
isoQC (QPCTL) | CD47 | Stabilizes the protein and is critical for binding to SIRPα. edpsciences.orgnih.gov | Promotes tumor cell survival and proliferation by enabling immune evasion. edpsciences.org |
QC / isoQC | Chemokines (e.g., CCL2) | Increases stability and resistance to degradation by aminopeptidases. nih.govnih.gov | Supports monocyte infiltration into tumors, which can influence the tumor microenvironment and growth. edpsciences.org |
Cellular Differentiation
Glutaminyl Cyclase and its isoform play a key role in the differentiation and function of immune cells, primarily through the modification of chemokines. Chemokines are signaling proteins that direct the migration of cells. The monocyte chemoattractant protein-1 (CCL2) is a potent chemokine that recruits monocytes, memory T cells, and dendritic cells to sites of inflammation and tumors. nih.govnih.gov
Both QC and isoQC can catalyze the N-terminal pyroglutamylation of CCL2. nih.gov This modification significantly enhances the stability of the chemokine by protecting it from degradation by aminopeptidases. nih.gov The stabilized, pyroglutamylated form of CCL2 is more effective at activating its receptor, CCR2, and promoting signal transduction, which is crucial for monocyte migration and infiltration into tissues. nih.gov Studies have shown that isoQC is the major enzyme responsible for the maturation of CCL2 in vivo. nih.gov Inhibition of QC/isoQC leads to the secretion of immature CCL2, which is quickly degraded and unable to effectively recruit monocytes. nih.gov
This regulatory role extends to the differentiation of CD4+ T cells. The metabolic pathway of glutaminolysis is integral to the differentiation of naive CD4+ T cells into specific subsets like T helper (Th1, Th17) cells and regulatory T (Treg) cells. frontiersin.org By influencing the availability and modification of key signaling molecules within the immune system, QC activity can shape the adaptive immune response.
Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process in both normal development and disease, including cancer. Emerging research indicates a link between QC activity and the regulation of angiogenesis. Vessel sprouting is highly dependent on the metabolism of glutamine in endothelial cells. embopress.org Inhibiting glutamine metabolism leads to defects in vessel formation due to impaired endothelial cell proliferation and migration. embopress.org
Direct evidence connecting QC to angiogenesis comes from studies in Alzheimer's disease, where angiogenesis is a known pathomechanism. nih.gov Research has shown a significant correlation between QC activity in cerebrospinal fluid and the levels of several key mediators of angiogenesis. nih.govnih.gov These findings suggest that QC activity may influence the vascular environment within the central nervous system and potentially other tissues.
Angiogenesis Mediator | Correlation with QC Activity | Potential Implication |
Flt1 (VEGFR-1) | Positive | QC may influence VEGF signaling, a primary pathway in angiogenesis. nih.gov |
Tie2 | Positive | Suggests a role for QC in vessel maturation and stability. nih.gov |
VEGFD | Positive | Links QC activity to lymphangiogenesis and angiogenesis. nih.gov |
VCAM-1 | Positive | Implicates QC in the regulation of endothelial cell adhesion and inflammation. nih.gov |
ICAM-1 | Positive | Further supports a role for QC in inflammatory and adhesive processes related to angiogenesis. nih.gov |
These correlations highlight mediators of angiogenesis as potential pharmacodynamic markers for therapies involving QC inhibitors. nih.govnih.gov By modulating the stability and activity of proteins involved in these crucial cellular processes, Glutaminyl Cyclase and its inhibitors represent important subjects of ongoing research.
Mechanism of Action of Glutaminyl Cyclase Inhibitor 2 Qcsi 2
Biochemical Characterization of QCSI-2 as a QC Inhibitor
The inhibitory effects of QCSI-2 on human glutaminyl cyclase (hQC) have been quantified through rigorous biochemical assays. These studies form the basis for understanding its potential as a therapeutic agent.
Inhibitory Potency and Efficacy Determination (e.g., IC50, Ki Values)
The primary measure of a drug's potency is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Through in vitro enzymatic assays, the inhibitory activity of QCSI-2 against hQC was determined.
The IC50 value for Glutaminyl Cyclase Inhibitor 2 was established to be 1.23 µM. This positions it as a moderately potent inhibitor among the series of diphenyl conjugated imidazole (B134444) derivatives from which it was developed. Further studies have aimed to optimize this scaffold to achieve even greater potency.
Table 1: Inhibitory Potency of QCSI-2 Against human Glutaminyl Cyclase (hQC)
Compound Name | Target Enzyme | IC50 Value |
---|---|---|
This compound (Compound 28) | hQC | 1.23 µM |
Enzyme Kinetics and Mode of Inhibition (e.g., Competitive, Non-Competitive)
To understand how QCSI-2 interacts with glutaminyl cyclase, enzyme kinetic studies were performed. These analyses help to determine the mode of inhibition, which can be competitive, non-competitive, or uncompetitive. This is crucial for understanding the inhibitor's mechanism at a molecular level.
Kinetic analyses have shown that imidazole derivatives, the class of compounds to which QCSI-2 belongs, act as competitive inhibitors of glutaminyl cyclase. This mode of inhibition indicates that the inhibitor binds to the same active site on the enzyme as the natural substrate. The imidazole motif is a key structural feature that facilitates this interaction by coordinating with the zinc ion (Zn2+) that is essential for the enzyme's catalytic activity. The inhibitor, therefore, directly competes with the substrate for access to the enzyme's active site, preventing the catalytic conversion of glutamine residues into pyroglutamate (B8496135).
Structural Biology of QC-QCSI-2 Interaction
The physical interaction between QCSI-2 and the glutaminyl cyclase enzyme provides a detailed picture of the inhibition mechanism. This is explored through a combination of crystallographic techniques and computational modeling.
X-Ray Crystallographic Insights into QC-QCSI-2 Binding Pocket
While a specific X-ray crystal structure of QCSI-2 complexed with human glutaminyl cyclase is not available in the referenced literature, the binding mode is inferred from computational studies based on existing QC crystal structures. The active site of QC is characterized by a hydrophobic entrance and a narrow binding pocket containing a catalytic Zn2+ ion. The interaction of inhibitors like QCSI-2 is predicated on the coordination of their imidazole group with this essential zinc ion.
Computational Modeling and Molecular Dynamics Simulations of Binding Affinity
To elucidate the binding mechanism of QCSI-2 at the atomic level, molecular docking studies were performed using the crystal structure of human glutaminyl cyclase. These computational simulations provide insights into the specific interactions that anchor the inhibitor within the enzyme's active site.
The modeling studies for the diphenyl conjugated imidazole class of inhibitors, including QCSI-2, revealed a consistent binding mode. The key interactions are:
Zinc Coordination : The imidazole ring of the inhibitor coordinates directly with the Zn2+ ion in the active site. This is the most critical interaction for achieving potent inhibition.
Hydrophobic Interactions : The diphenyl portion of the molecule extends into a hydrophobic pocket within the enzyme. These interactions contribute significantly to the binding affinity and stability of the enzyme-inhibitor complex.
Hydrogen Bonding : Additional stability may be provided by hydrogen bonds formed between the inhibitor and amino acid residues lining the active site.
These simulations confirmed that the structural design of QCSI-2 allows it to fit effectively within the QC active site, leading to the observed competitive inhibition.
Specificity and Selectivity Profiling of QCSI-2 Against Related Enzymes and Off-Targets
An important aspect of drug development is ensuring that an inhibitor is selective for its intended target to minimize potential side effects. There are two primary isoforms of glutaminyl cyclase in humans: the secreted form (sQC), which is the primary target for preventing pE-Aβ formation in the brain, and the Golgi-resident isoform (gQC or isoQC).
The development and evaluation of diphenyl conjugated imidazole derivatives focused primarily on their potency against the target enzyme, human glutaminyl cyclase (sQC). While detailed selectivity profiling against the isoQC isoform or a broader panel of off-target enzymes is not extensively detailed for QCSI-2 specifically in the primary literature, the rational design of this class of inhibitors is based on exploiting the structural features of the sQC active site. High selectivity for sQC over gQC is a desirable trait for minimizing interference with other physiological processes.
Impact of QCSI-2 on Substrate Processing and Product Formation In Vitro
The inhibitory effect of glutaminyl cyclase (QC) inhibitors, represented here by the term this compound (QCSI-2), is quantified in vitro by assessing their ability to block the enzyme-catalyzed conversion of substrates into products. The primary function of QC is to catalyze the intramolecular cyclization of N-terminal glutamine or glutamate (B1630785) residues of peptides into pyroglutamate (pGlu). nih.govdergipark.org.tr This process is a key step in the formation of pyroglutamate-amyloid beta (pGlu-Aβ), a modified form of the amyloid-beta peptide that is a major component of amyloid plaques in Alzheimer's disease and acts as a seed for their aggregation. nih.goveurogentec.comnih.gov
To evaluate the efficacy of QC inhibitors in a controlled laboratory setting, researchers commonly employ fluorometric assays. nih.govrsc.org These assays utilize a synthetic, fluorogenic substrate, such as l-glutamine (B1671663) 7-amido-4-methylcoumarin (Gln-AMC or Glu-AMC), which the QC enzyme converts into a pyroglutamate form. nih.gov An auxiliary enzyme, pyroglutamyl aminopeptidase (B13392206) (pGAP), is then added to the reaction. nih.gov This second enzyme specifically cleaves the pGlu residue from the modified substrate, releasing the fluorescent molecule 7-amido-4-methylcoumarin (AMC). nih.gov
The amount of fluorescence produced is directly proportional to the activity of the QC enzyme. eurogentec.com In the presence of a QC inhibitor like QCSI-2, the initial conversion of the substrate is blocked, leading to a significant reduction in the fluorescent signal. By measuring the fluorescence at various inhibitor concentrations, researchers can determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the QC enzyme's activity by 50%. nih.gov
Numerous studies have utilized this in vitro methodology to identify and characterize potent QC inhibitors. Research has led to the development of compounds with high efficacy, often demonstrating inhibitory activity in the nanomolar (nM) range. nih.gov These findings underscore the ability of these molecules to effectively interfere with the processing of QC substrates and prevent the formation of its subsequent products in a laboratory environment. rsc.orgnih.gov
The table below presents in vitro research findings for several representative QC inhibitors, illustrating their potency against human glutaminyl cyclase (hQC).
Compound Name/Code | Inhibitory Concentration (IC50) in nM | Reference |
---|---|---|
Compound 7 | 0.7 | nih.gov |
Compound 8 | 4.5 | nih.gov |
PBD150 (Compound 2) | 29.2 | nih.gov |
PQ912 (Varoglutamstat) | 25 (Ki value) | nih.gov |
Compound 1_2 | 110 | nih.gov |
Preclinical Research Paradigms and Mechanistic Investigations of Qcsi 2
In Vitro Cellular Models for Investigating QCSI-2 Efficacy
In vitro cellular models are fundamental tools for the initial screening and mechanistic assessment of therapeutic compounds. They offer controlled environments to study specific cellular processes and the effects of drug candidates.
Neuronal and Glial Cell Line Models in Neurodegenerative Research
Immortalized cell lines of neuronal and glial origin are workhorses in neurodegenerative disease research due to their robustness and scalability.
Neuronal Cell Lines: The human neuroblastoma cell line SH-SY5Y is a frequently used model in Alzheimer's disease research. While specific data on "QCSI-2" is not available, studies on similar QC inhibitors in other cell lines, such as HEK293 cells, have demonstrated the principle of action. For instance, in HEK293 cells engineered to express amyloid precursor protein (APP), the QC inhibitor Varoglutamstat has shown efficacy in reducing the formation of pyroglutamated amyloid-beta (pGlu-Aβ). researchgate.net This provides a basis for expecting similar outcomes in neuronal cell lines like SH-SY5Y, which are known to process APP and generate Aβ peptides.
Glial Cell Lines: Microglial cell lines, such as the murine BV-2 line, are crucial for studying neuroinflammation, a key component of neurodegenerative diseases. cytion.com These cells can be stimulated with agents like lipopolysaccharide (LPS) to mimic an inflammatory state and are used to assess the anti-inflammatory effects of compounds. While direct studies with a specific compound named "QCSI-2" are not prevalent in publicly available literature, research on other QC inhibitors has demonstrated a reduction in inflammatory markers in animal models, suggesting a likely effect in microglial cell lines. nih.gov
Primary Cell Cultures (e.g., Astrocytes, Microglia, Fibroblasts, Endothelial Cells)
Primary cells, isolated directly from animal or human tissues, offer a more physiologically relevant model compared to immortalized cell lines, although they are more challenging to maintain.
Primary Astrocytes and Microglia: These cells are central to understanding the neuroinflammatory and supportive roles of glia in brain health and disease. Primary microglia, for instance, are used to investigate the impact of therapeutic agents on cytokine release and phagocytic activity. nih.gov The inhibition of isoQC, an isoform of glutaminyl cyclase, by compounds like Varoglutamstat is known to modulate the maturation of the pro-inflammatory chemokine CCL2, suggesting a direct anti-inflammatory effect that can be studied in primary microglial cultures. nih.govvivoryon.com Similarly, primary astrocytes can be used to study the effects of QC inhibitors on their supportive functions and their response to pathological stimuli like Aβ.
Organoid and Advanced 3D Cell Culture Systems for Complex Tissue Modeling
Three-dimensional (3D) cell culture systems, including brain organoids, represent a significant advancement in in vitro modeling, offering a more complex and tissue-like environment.
Brain Organoids: Derived from human induced pluripotent stem cells (iPSCs), brain organoids can recapitulate aspects of human brain development and pathology, including the formation of Aβ plaques and hyperphosphorylated tau. biocompare.comnih.gov These models are increasingly used for drug screening and to study the effects of compounds on complex cellular interactions and disease-relevant phenotypes. frontiersin.org While specific proteomic studies on brain organoids treated with QCSI-2 are not yet widely published, this technology holds immense promise for evaluating the efficacy of such inhibitors in a human-relevant, multicellular context.
Effects of QCSI-2 on Cellular QC Activity and Pyroglutamate (B8496135) Formation
The primary mechanism of action of QCSI-2 is the inhibition of glutaminyl cyclase, which in turn reduces the formation of pyroglutamate-modified proteins.
Inhibition of QC Activity: The potency of QC inhibitors is typically determined through enzymatic assays. For example, Varoglutamstat has been shown to inhibit human, rat, and mouse QC activity with Ki values (inhibition constants) in the nanomolar range, indicating high potency. nih.gov
Reduction of Pyroglutamate Formation: A direct consequence of QC inhibition is the decreased formation of pGlu-Aβ. Studies in mammalian cell lines have demonstrated that treatment with a QC-specific inhibitor leads to a significant reduction in the formation of pGlu-Aβ peptides. nih.gov In HEK293 cells expressing APP, Varoglutamstat demonstrated a higher potency in inhibiting the cyclization of glutamate (B1630785) compared to glutamine, highlighting its target selectivity. nih.gov
Table 1: Efficacy of QC Inhibition on Pyroglutamate Formation in Cellular Models
Cell Model | QC Inhibitor | Outcome Measure | Result |
---|---|---|---|
Mammalian Cell Lines | Generic QC Inhibitor | pGlu-Aβ formation | Significantly reduced |
Impact on Downstream Cellular Phenotypes (e.g., Protein Aggregation, Cytokine Release, Cell Viability)
By inhibiting the initial step of pGlu-Aβ formation, QCSI-2 is expected to impact several downstream pathological processes.
Cytokine Release: Neuroinflammation is a critical aspect of Alzheimer's disease, with activated microglia releasing pro-inflammatory cytokines. The isoenzyme of QC, isoQC, is involved in the maturation of the chemokine CCL2, which plays a role in monocyte infiltration during inflammation. vivoryon.com QC inhibitors that also target isoQC, such as Varoglutamstat, can therefore modulate neuroinflammation. vivoryon.comfrontiersin.org Studies in LPS-stimulated BV-2 microglial cells have shown the release of various cytokines, including TNF-α, IL-1β, and IL-6, providing a model system to test the anti-inflammatory effects of QC inhibitors. nih.govbiorxiv.orgnih.gov A study with the QC inhibitor DPCI-23 demonstrated a reduction in the levels of IL-6, IL-1β, and TNF-α in the serum of mouse models. nih.gov
Cell Viability: The neurotoxic effects of Aβ oligomers are a primary driver of neuronal death in Alzheimer's disease. By preventing the formation of highly toxic pGlu-Aβ-seeded oligomers, QC inhibitors are expected to improve cell viability. vivoryon.com The viability of neuronal cell lines like SH-SY5Y in the presence of various compounds is often assessed using MTT assays, which measure metabolic activity. frontiersin.orgmdpi.com
Table 2: Investigated Downstream Effects of QC Inhibition in Cellular Models
Cellular Phenotype | Cell Model | Expected Effect of QCSI-2 | Rationale |
---|---|---|---|
Protein Aggregation | Neuronal cell lines expressing APP | Reduction in Aβ aggregates | Inhibition of pGlu-Aβ seeding |
Cytokine Release | BV-2 microglial cells, Primary microglia | Decreased pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) | Inhibition of isoQC and modulation of CCL2 pathway |
Ex Vivo Tissue and Organotypic Slice Culture Studies with QCSI-2
Organotypic slice cultures, which maintain the 3D architecture and cellular diversity of brain tissue, serve as an excellent ex vivo model to bridge the gap between in vitro cell cultures and in vivo animal studies. mdpi.com These cultures, often prepared from the brains of transgenic mouse models of Alzheimer's disease, allow for the study of disease progression and the effects of therapeutic interventions in a more physiologically relevant context. researchgate.net
Studies using organotypic slice cultures from transgenic mice have shown that it is possible to model the development of Aβ pathology over time. mdpi.com While specific data on the application of "QCSI-2" in these models is limited in published research, these systems are ideally suited to assess the efficacy of QC inhibitors in reducing pGlu-Aβ and total Aβ deposition in a complex tissue environment. For instance, a combination therapy of Varoglutamstat and an anti-pGlu-Aβ antibody showed a significant reduction in pGlu-Aβ staining in brain slices from transgenic mice. This demonstrates the utility of this model for evaluating therapies targeting pyroglutamated amyloid species.
Brain Slice Cultures for Neurodegenerative Disease Research
Organotypic brain slice cultures (OBSCs) are a critical tool in neuroscience research, offering a bridge between dissociated cell cultures and complex in vivo models. noropsikiyatriarsivi.com These cultures maintain the three-dimensional cytoarchitecture, synaptic organization, and cellular diversity—including neurons, astrocytes, and microglia—of the brain region from which they are derived. noropsikiyatriarsivi.comiss.itnih.gov This makes them an invaluable platform for studying the intricate cell-to-cell interactions involved in neurodegenerative diseases like Alzheimer's disease (AD). iss.itnih.gov
For investigating QC inhibitors, OBSCs can model key pathological events. For instance, cultures can be prepared from specific brain regions implicated in AD, such as the hippocampus, and maintained for extended periods. iss.it Researchers can use these models to study the effects of QC inhibition on the formation of pyroglutamate-amyloid-beta (pGlu-Aβ) and the subsequent neuroinflammatory responses, providing insights into the inhibitor's direct effects on brain tissue in a preserved, complex microenvironment. nih.gov Furthermore, OBSCs prepared from neonatal rodents are useful for examining mechanisms of myelination and demyelination, processes also relevant to neurodegeneration. iss.it
Tissue Explant Models for Inflammatory and Fibrotic Research
The role of QC and its isoform, QPCTL, extends beyond neurodegeneration to inflammatory and fibrotic processes, largely through the modification of key chemokines like CCL2 (monocyte chemoattractant protein-1). nih.govresearchgate.net Tissue explant models are instrumental in studying these peripheral effects. In these systems, small pieces of tissue are harvested and maintained in culture, preserving the native cellular composition and structure.
This methodology allows for the controlled induction of inflammatory or fibrotic responses. For example, an inflammatory response can be mimicked by stimulating endometrial tissue explants with lipopolysaccharide (LPS), a bacterial endotoxin, leading to the secretion of inflammatory markers like IL-6. aber.ac.uk Such models provide a platform to test the anti-inflammatory efficacy of QC inhibitors by measuring their ability to suppress these markers. aber.ac.uk Preclinical evidence suggests that QPCTL inhibition is effective in animal models of inflammatory and fibrotic conditions, including glomerulonephritis and non-alcoholic steatohepatitis (NASH), underscoring the utility of tissue explant models for evaluating QC inhibitors in these disease contexts. vivoryon.com
In Vivo Efficacy and Target Engagement Studies in Animal Models (Non-Human)
In vivo studies in non-human animal models are essential for evaluating the systemic efficacy and target engagement of QC inhibitors. These studies utilize various models that replicate aspects of human diseases where QC is implicated.
Genetically Engineered Animal Models of QC-Related Pathologies
Genetically engineered mouse models have been pivotal in demonstrating the therapeutic potential of QC inhibitors in Alzheimer's disease. These models are designed to recapitulate key aspects of AD pathology, such as the overproduction of human amyloid precursor protein (APP) and human QC (hQC).
Key models used in QC inhibitor research include:
5XFAD Mice : These mice express five familial AD mutations, leading to rapid and aggressive Aβ deposition. mdpi.com Crossing these mice with a model that overexpresses human QC (5XFAD/hQC) results in increased pGlu-Aβ levels and associated deficits in working memory and motor function. nih.gov Conversely, knocking out the QC gene in 5XFAD mice rescues the normal behavioral phenotype, validating QC as a therapeutic target. nih.govnih.gov
hAPPslxhQC Mice : This double-transgenic model expresses human APP with the Swedish and London mutations along with human QC. nih.gov These mice develop pGlu-Aβ deposits starting at 6 to 7 months of age. nih.gov
APP/PS1 Mice : This model co-expresses a chimeric mouse/human APP and a mutant human presenilin 1 (PSEN1), leading to the accumulation of Aβ plaques. mdpi.comacs.org
Tg2576 Mice : These mice overexpress human APP with the Swedish mutation, leading to age-dependent Aβ deposition and cognitive deficits. nih.gov
Studies using these models have consistently shown that treatment with QC inhibitors leads to significant pathological and behavioral improvements. nih.govnih.gov
Pharmacological Induction Models of Disease for Efficacy Evaluation
In addition to genetic models, pharmacologically induced models are used to study the effects of QC inhibitors, particularly in the context of inflammation. The lipopolysaccharide (LPS)-induced inflammation model is a well-established paradigm. Administration of LPS, a component of bacterial cell walls, triggers a potent systemic inflammatory response, elevating QC activity in the brain and increasing levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and CCL2. nih.gov
By treating LPS-injected mice with a QC inhibitor, researchers can assess the compound's ability to mitigate the neuroinflammatory cascade. Studies have demonstrated that QC inhibitors can significantly repress the activation of astrocytes and microglia and reduce the levels of key inflammatory factors in the serum, kidneys, and brain of these animals. nih.gov This model is crucial for confirming the anti-inflammatory activity of QC inhibitors and their potential utility in diseases with a significant inflammatory component. nih.gov
Assessment of QCSI-2 on Disease Biomarkers and Pathological Hallmarks
A primary measure of efficacy for QC inhibitors in preclinical AD models is their effect on key disease biomarkers and pathological hallmarks. Research has consistently shown that these inhibitors robustly reduce the levels of neurotoxic pGlu-Aβ.
In various transgenic mouse models, oral administration of QC inhibitors like Varoglutamstat or compound 212 led to a significant reduction in brain pGlu-Aβ levels. nih.govacs.orgresearchgate.net This was often accompanied by a decrease in total Aβx-40 and Aβx-42 peptides, diminished Aβ plaque formation, and reduced gliosis (activation of astrocytes and microglia). nih.govnih.govresearchgate.net Furthermore, QC inhibitors have been shown to impact inflammatory biomarkers. Treatment in both AD and LPS-induced inflammation models resulted in a notable reduction of pro-inflammatory cytokines, including IL-6, IL-1β, and TNF-α, in the serum and brain. nih.gov
QC Inhibitor | Animal Model | Biomarker | Effect Observed | Reference |
---|---|---|---|---|
Varoglutamstat (PQ912) | hAPPslxhQC | pGlu-Aβ | Significant reduction | nih.gov |
Varoglutamstat (PQ912) | Tg2576 | pGlu-Aβ, Aβx-40/42, Cortical Plaques | Strong, dose-dependent reduction | nih.gov |
Compound 212 | APP/PS1 | Pyroform Aβ, Total Aβ | Significant reduction | acs.org |
Compound 8 | Acute ICR Mouse | pE₃-Aβ₄₀ | 54.7% reduction | nih.gov |
DPCI-23 | AD Model Mice | pE-Aβ, Aβ Plaques, IL-6, IL-1β, TNF-α | Remarkable reduction | nih.gov |
DPCI-23 | LPS-induced Model | IL-1β, TNF-α, CCL2 | Significant repression | nih.gov |
Target Occupancy and Engagement in Animal Tissues and Biofluids
Confirming that a drug engages its molecular target in the relevant tissues is a critical step in preclinical development. For QC inhibitors, target occupancy studies are performed to establish a relationship between drug concentration, enzyme inhibition, and therapeutic effect.
In-depth Analysis of Glutaminyl Cyclase Inhibitor 2 Reveals Limited Publicly Available Research
Initial investigations into the chemical compound "this compound" (QCSI-2) have revealed a significant scarcity of specific, publicly available scientific literature and research data. While the broader class of glutaminyl cyclase (QC) inhibitors is a subject of considerable study for its therapeutic potential in a range of diseases, information focusing solely on QCSI-2 is not readily found in extensive database searches.
Consequently, a detailed article structured around the specific therapeutic research avenues for QCSI-2, as initially proposed, cannot be generated at this time due to the lack of dedicated research findings on this particular compound. The scientific community has largely focused on other QC inhibitors, such as PQ912 (Varoglutamstat), with more extensive preclinical and clinical data available.
Research into the broader family of QC inhibitors continues to be a promising area of investigation for various pathologies. These inhibitors target the glutaminyl cyclase enzyme, which is involved in the post-translational modification of several proteins implicated in disease pathogenesis. This includes the pyroglutamation of amyloid-beta in Alzheimer's disease, the modification of alpha-synuclein (B15492655) in Parkinson's disease, and the modulation of inflammatory chemokines.
Future research may shed more light on the specific properties and potential applications of this compound. As new studies are published and data becomes available, a comprehensive analysis of its therapeutic research avenues will become feasible. Until then, the scientific discourse remains centered on the more extensively studied compounds within this class of inhibitors.
Therapeutic Research Avenues for Glutaminyl Cyclase Inhibition and Qcsi 2 Application
Inflammatory and Autoimmune Disorders Research Focus
Fibrotic Diseases (e.g., Pulmonary Fibrosis, Liver Fibrosis, Renal Fibrosis)
Fibrotic diseases are marked by the excessive accumulation of extracellular matrix (ECM) proteins, leading to tissue scarring and organ failure. cellsignal.com QC inhibition represents a novel approach to interrupt fibrotic processes, primarily through the modulation of key inflammatory and pro-fibrotic mediators.
The chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) is a critical factor in recruiting monocytes and macrophages to sites of injury, which in turn promote fibrosis. nih.govresearchgate.net QC-mediated pyroglutamylation of CCL2 protects it from degradation, thereby stabilizing its chemotactic activity and enhancing the inflammatory response that drives fibrosis. nih.govresearchgate.net
Liver Fibrosis : In preclinical models of non-alcoholic fatty liver disease (NAFLD), the application of QC inhibitors has been shown to alleviate liver inflammation and attenuate fibrosis. nih.gov By destabilizing CCL2, QC inhibitors reduce the infiltration of F4/80-positive macrophages, leading to decreased collagen deposition in the liver parenchyma. nih.gov This suggests a disease-modifying effect comparable to established anti-inflammatory agents. nih.gov
Renal Fibrosis : The CCL2/CCR2 axis is also implicated in the progression of chronic kidney disease (CKD) and glomerulonephritis. nih.govnih.gov Studies using QC inhibitors like PQ529 in rat models of glomerulonephritis demonstrated a significant reduction in macrophage infiltration in the kidney cortex and tubulointerstitium. nih.govnih.gov This suppression of inflammation correlated with inhibited progression of renal dysfunction, highlighting the potential for QC inhibitors in treating CKD. nih.gov The inhibition of QC is thought to protect kidney cells from ECM accumulation and inflammatory responses, thereby preventing fibrosis. mdpi.com
Pulmonary Fibrosis : While direct evidence for QCSI-2 in pulmonary fibrosis is emerging, the underlying mechanisms of inflammation and fibrosis are similar. Transforming growth factor-beta (TGF-β) is a principal effector in the fibrotic process. cellsignal.commdpi.com Research into related enzymes like glutaminase (B10826351) (Gls1) has shown that its inhibition can attenuate experimental pulmonary fibrosis by regulating collagen production. nih.govnih.gov Given QC's role in inflammation, a key component of pulmonary fibrosis, it represents a logical target for future investigation. jci.org
Disease Model | Key Mediator Modulated | Observed Anti-Fibrotic Effects | Reference QC Inhibitor(s) |
---|---|---|---|
Liver Fibrosis (NAFLD) | CCL2 | Reduced macrophage infiltration; Attenuated collagen deposition. nih.gov | Generic QC/isoQC inhibitors nih.gov |
Renal Fibrosis (Glomerulonephritis) | CCL2/CCR2 Axis | Suppressed mononuclear infiltration; Reduced expression of macrophage markers (CD68). nih.govnih.gov | PQ529 nih.govnih.gov |
Autoimmune Response Modulation through QC Inhibition
The role of QC in stabilizing inflammatory chemokines makes it a target for modulating autoimmune responses. nih.govnih.gov Upregulated QC activity is observed in various chronic diseases mediated by inflammation. nih.govnih.gov By inhibiting QC, the activity of key chemokines that recruit immune cells to tissues is diminished, thereby dampening the inflammatory cascade central to many autoimmune conditions.
In models of systemic inflammation, QC inhibitors have been shown to significantly reduce levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). nih.govmdpi.com The inhibition of QC activity leads to a reduction in the activation of microglia and astrocytes in the central nervous system and represses elevated cytokine levels in serum and kidneys. nih.gov This broad anti-inflammatory effect suggests that a therapeutic like QCSI-2 could have applications in autoimmune diseases where chemokine-driven leukocyte infiltration is a key pathological feature. frontiersin.org
Oncology Research Focus
In oncology, research has focused on the isoform of QC, isoQC (also known as QPCTL), which plays a critical role in tumor immune evasion. edpsciences.orgresearchgate.netedpsciences.org
Tumor Growth, Metastasis, and Angiogenesis Modulation by QCSI-2
The primary mechanism for QC inhibitor-mediated anti-tumor activity involves the disruption of the CD47-SIRPα immune checkpoint. nih.govsemanticscholar.orgnih.gov CD47 is a protein expressed on the surface of many cells, including cancer cells, that acts as a "don't eat me" signal by binding to the SIRPα receptor on myeloid cells like macrophages. aacrjournals.org
IsoQC is the enzyme responsible for the N-terminal pyroglutamylation of CD47, a modification essential for its high-affinity binding to SIRPα. edpsciences.orgedpsciences.org By inhibiting isoQC, a QCSI-2 would prevent this modification. nih.gov The resulting unmodified CD47 has a significantly reduced ability to bind to SIRPα, effectively unmasking the cancer cells and making them susceptible to phagocytosis by macrophages. nih.govaacrjournals.org Pharmacological inhibition of isoQC has been shown to constrain tumor growth by enhancing antibody-dependent cellular phagocytosis and cellular cytotoxicity. nih.govsemanticscholar.org
Impact on Tumor Microenvironment and Immune Cell Infiltration
The inhibition of the CD47-SIRPα axis by a QCSI-2 has profound effects on the tumor microenvironment. It promotes the remodeling of macrophage compartments and prevents the accumulation of monocytes in established tumors. edpsciences.org By blocking the "don't eat me" signal, QC inhibition enhances the killing of tumor cells by both macrophages and neutrophils. semanticscholar.orgnih.gov
Mechanism of Action | Effect on Tumor Cells | Impact on Immune Cells | Reference QC Inhibitor(s) |
---|---|---|---|
Inhibition of isoQC-mediated CD47 pyroglutamylation. edpsciences.orgedpsciences.org | Blocks CD47-SIRPα "don't eat me" signal. nih.govaacrjournals.org | Enhances phagocytosis by macrophages; Increases cytotoxicity by neutrophils; Improves CD8+ T-cell responses. edpsciences.orgsemanticscholar.org | SEN177, PQ912 nih.gov |
Other Emerging Research Areas for QCSI-2 Application
Cardiovascular Disease Mechanisms and Myocardial Fibrosis
The role of QC in inflammation extends to cardiovascular diseases, such as atherosclerosis, which is recognized as a chronic inflammatory disorder. researchgate.netnih.gov The recruitment of monocytes to the arterial wall, a process heavily dependent on CCL2, is a critical step in the formation of atherosclerotic plaques. researchgate.net
Pharmacological inhibition of QC has been shown to reduce monocyte infiltration in models of accelerated atherosclerosis, leading to attenuated pathology. researchgate.net This suggests that a QCSI-2 could be a viable therapeutic strategy for treating CCL2-driven cardiovascular disorders. researchgate.net Given the common mechanisms linking inflammation and fibrosis, research into the application of QC inhibitors for myocardial fibrosis, a condition characterized by excessive collagen deposition in the heart muscle leading to cardiac stiffness and dysfunction, is a promising future direction.
Advanced Methodologies and Research Tools for Qcsi 2 Investigation
Bioanalytical Techniques for Quantifying QCSI-2 in Research Matrices
Accurate quantification of QCSI-2 in various biological samples is fundamental to preclinical research, enabling the study of its pharmacokinetic properties.
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) stands as a primary technique for the precise quantification of small-molecule inhibitors like QCSI-2 in complex biological matrices such as plasma, serum, and tissue homogenates. gcms.czjapsonline.com This method offers superior selectivity and sensitivity, which is crucial for therapeutic drug monitoring and pharmacokinetic studies. gcms.czmdpi.com
The development of a robust LC-MS/MS method involves several key steps. japsonline.com Initially, sample preparation is performed, which typically includes protein precipitation to remove larger molecules from the sample, followed by centrifugation. gcms.cznih.gov An internal standard is added to ensure accuracy throughout the sample preparation and analysis process. nih.gov
Chromatographic separation is then achieved using an HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) system, often with a C18 column. nih.govacs.org The mobile phase composition and gradient are optimized to ensure a clear separation of the analyte from other matrix components. nih.gov Detection is carried out by a tandem mass spectrometer, which is set to monitor specific precursor-to-product ion transitions for the inhibitor and the internal standard in multiple reaction monitoring (MRM) mode, providing high specificity and quantitative accuracy. nih.gov Method validation is performed according to regulatory guidelines to ensure linearity, accuracy, precision, and stability. nih.govmdpi.com
Parameter | Description | Typical Acceptance Criteria |
---|---|---|
Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) > 0.99. researchgate.net Back-calculated concentrations of standards within ±15% of nominal value (±20% for LLOQ). nih.gov |
Accuracy & Precision | Accuracy refers to the closeness of the measured value to the true value. Precision refers to the reproducibility of the measurements. | Mean accuracy and precision values should be within ±15% (±20% at the Lower Limit of Quantitation, LLOQ). japsonline.comnih.gov |
Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte or internal standard in blank matrix. |
Matrix Effect | The alteration of ionization efficiency by co-eluting compounds from the biological matrix. | The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤15%. |
Stability | The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals. | Mean concentrations of stability samples should be within ±15% of nominal concentrations. nih.gov |
Ligand binding assays (LBAs) are crucial for confirming that a QC inhibitor directly interacts with its intended target, the QC enzyme, and for quantifying the potency of this interaction. wikipedia.orgkinampark.com These assays measure the binding events between the inhibitor (ligand) and the enzyme (receptor). wikipedia.org For QC inhibitors, fluorescence-based assays are commonly employed for in vitro screening and characterization. acs.org
A widely used method involves a coupled-enzyme reaction. acs.org In this assay, a fluorogenic substrate, such as l-glutamine (B1671663) 7-amido-4-methylcoumarin (Gln-AMC), is used. acs.org The QC enzyme first converts Gln-AMC into pyroglutamate-AMC (pGlu-AMC). A second enzyme, pyroglutamyl peptidase (pGAP), then hydrolyzes pGlu-AMC, releasing the highly fluorescent 7-amido-4-methylcoumarin (AMC). acs.org The resulting fluorescence can be measured, and in the presence of a QC inhibitor, the activity of QC is hindered, leading to a reduced fluorescence output. nih.gov This dose-dependent reduction in signal allows for the determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50). acs.orgacs.org Such assays are suitable for high-throughput screening (HTS) to identify and rank new potential inhibitors. anaspec.comeurogentec.com
Molecular Imaging Modalities for Studying QC Activity and Inhibition
Molecular imaging provides a non-invasive window into biological processes within a living organism, offering powerful tools to study QC activity and the efficacy of inhibitors in preclinical models.
Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that can visualize and quantify the distribution and activity of specific targets in vivo. nih.gov The development of PET radioligands that specifically bind to the QC enzyme allows for the non-invasive assessment of QC levels and target engagement by inhibitors in the brain. acs.orgnih.gov
Recently, a novel PET radioligand, [18F]PB0822, was designed and validated for imaging QC activity. acs.orgnih.govacs.org This probe was developed based on the structure of the known QC inhibitor PQ912. nih.govacs.org Studies in preclinical models of Alzheimer's disease (5XFAD mice) demonstrated that [18F]PB0822 can cross the blood-brain barrier and specifically detect higher QC activity in the brains of these mice compared to wild-type controls. nih.govacs.orgresearchgate.net This tool is invaluable for confirming that QC activity is elevated in disease states and for determining the degree to which an inhibitor like QCSI-2 engages with its target in the brain. nih.govresearchgate.net
Characteristic | Value/Finding | Reference |
---|---|---|
Radiochemical Purity | 99.9% | nih.govacs.org |
Molar Activity | 965 Ci/mmol | nih.govacs.org |
In Vitro Potency (IC50) | 56.3 nM (comparable to PQ912 at 62.5 nM) | nih.govacs.orgnih.gov |
Brain Distribution | Detected in the brain within 5 minutes after intravenous injection. | acs.orgnih.govacs.org |
In Vivo Application | Revealed significantly higher QC activity in the brains of 5XFAD mice compared to wild-type mice. | nih.govacs.orgresearchgate.net |
Fluorescent probes and substrates offer a powerful method for measuring QC enzyme activity in real-time, particularly in cell-based assays and for high-throughput screening. anaspec.comeurogentec.com Commercially available kits, such as the SensoLyte® Green Glutaminyl Cyclase Activity Assay Kit, provide a convenient system for this purpose. anaspec.comlabscoop.com
These assays typically operate via a two-step process. First, a specifically designed substrate is incubated with a sample containing the QC enzyme, which converts the substrate into a pyroglutamate (B8496135) form. anaspec.comeurogentec.com In the second step, a "developer" enzyme is added that acts on the modified substrate to release a fluorophore, generating a bright green fluorescence. anaspec.comeurogentec.com The intensity of this fluorescence is directly proportional to the QC enzyme's activity and can be measured using a fluorescence microplate reader. eurogentec.com The use of long-wavelength fluorophores helps to minimize interference from the autofluorescence of cellular components or test compounds. anaspec.com This methodology is highly effective for screening libraries of compounds to identify potential QC inhibitors and for studying the kinetics of QC inhibition in a cellular context. labscoop.com
Omics Approaches in Conjunction with QCSI-2 Research
Omics technologies, which include genomics, transcriptomics, proteomics, and metabolomics, provide a global, unbiased view of molecular changes within a biological system. frontiersin.org These approaches can be powerfully combined with research on QCSI-2 to elucidate its mechanism of action, identify biomarkers of its efficacy, and uncover potential off-target effects.
Transcriptomics: This approach analyzes the complete set of RNA transcripts in a cell. Research has shown that the expression of the QC enzyme is significantly elevated in the brains of individuals with Alzheimer's disease. researchgate.netnih.gov Transcriptomic studies could be used to investigate how treatment with QCSI-2 alters gene expression profiles in disease models, potentially revealing downstream pathways affected by QC inhibition and helping to explain its therapeutic effects.
Proteomics: Proteomics involves the large-scale study of proteins. In QCSI-2 research, proteomic techniques could be used to identify all the proteins that interact with the inhibitor, confirming target engagement and revealing any unintended "off-target" binding that could lead to side effects. Furthermore, it can be used to analyze changes in the levels of various proteins and their post-translational modifications following treatment, providing a deeper understanding of the inhibitor's biological impact.
Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—specifically, the study of their small-molecule metabolite profiles. By analyzing the metabolome of cells or tissues treated with QCSI-2, researchers can identify metabolic pathways that are altered by QC inhibition. This could provide insights into the functional consequences of blocking the QC enzyme and may help identify biomarkers to monitor the biological response to the inhibitor in preclinical and clinical settings. The integration of these omics datasets can provide a comprehensive, systems-biology understanding of the role of QC and the effects of its inhibition. frontiersin.org
Proteomics for Identifying Novel QC Substrates and Downstream Protein Modifications
Proteomics, the large-scale study of proteins, is crucial for identifying the native substrates of QC and understanding the downstream effects of its inhibition. The formation of N-terminal pyroglutamate (pGlu) is a post-translational modification (PTM) that can alter a protein's stability, function, and aggregation propensity. nih.govnih.gov Identifying the full spectrum of proteins undergoing this modification is key to understanding the biological roles of QC.
Methodologies for identifying QC substrates often involve a combination of affinity-based enrichment and mass spectrometry (MS). nih.govscispace.com A typical workflow includes:
Sample Preparation: Protein lysates from cells or tissues are digested, typically with trypsin, to generate a complex mixture of peptides. nih.gov
Enrichment of Modified Peptides: To detect the often low-abundance pGlu-modified peptides, specific enrichment strategies are employed. This can involve antibodies that specifically recognize the pGlu modification. nih.gov
Mass Spectrometry Analysis: The enriched peptides are analyzed by nano-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (nano-HPLC/MS/MS). This allows for the sequencing of the peptides and precise localization of the pGlu modification. nih.govnih.gov
By comparing the proteomes of systems with normal QC activity versus those treated with a QC inhibitor, researchers can identify proteins whose pGlu modification is reduced or eliminated. This differential analysis directly pinpoints candidate QC substrates and reveals how QCSI-2 impacts the proteome. plos.org Such studies are essential for elucidating the full range of physiological and pathological processes influenced by QC activity, beyond currently known substrates like Amyloid-beta (Aβ) and Chemokine Ligand 2 (CCL2). nih.gov
Table 1: General Proteomics Workflow for QC Substrate Identification
Step | Description | Key Techniques | Objective |
---|---|---|---|
1. Protein Extraction & Digestion | Cellular or tissue proteins are extracted and enzymatically cleaved into smaller peptides. | Trypsin Digestion | Generate peptides suitable for mass spectrometry analysis. |
2. PTM Peptide Enrichment | Peptides with the pyroglutamate (pGlu) modification are selectively isolated from the complex mixture. | Antibody-based Affinity Purification | Increase the concentration of target peptides to enable detection. nih.gov |
3. LC-MS/MS Analysis | Enriched peptides are separated and sequenced to identify their amino acid composition and the modification site. | Nano-HPLC, Tandem Mass Spectrometry | Identify specific proteins that are substrates of QC. |
4. Comparative Data Analysis | Proteomic profiles from QCSI-2 treated vs. untreated samples are compared to quantify changes in pGlu levels. | Bioinformatics, Quantitative Proteomics | Determine which pGlu modifications are dependent on QC activity. plos.org |
Transcriptomics and Gene Expression Profiling in Response to QCSI-2 Treatment
Transcriptomics provides a snapshot of the RNA transcripts in a cell, revealing which genes are actively being expressed. nih.gov By analyzing changes in the transcriptome following treatment with QCSI-2, researchers can uncover the cellular pathways and biological processes that are modulated by the inhibition of QC. This approach offers insights into the mechanism of action of the inhibitor and potential off-target effects or compensatory responses. nih.gov
The primary techniques used for this purpose are RNA sequencing (RNA-seq) and DNA microarrays. mdpi.com The process involves:
Isolating RNA from control and QCSI-2-treated biological samples.
Quantifying the abundance of each RNA transcript.
Identifying genes that are significantly upregulated or downregulated in response to the inhibitor.
Using bioinformatics tools to perform pathway analysis, which maps the differentially expressed genes to known biological pathways (e.g., inflammation, apoptosis, metabolic regulation). nih.gov
For instance, studies on inhibitors of other enzymes have used transcriptomics to define the effects of intracellular versus extracellular enzyme inhibition by using inhibitors with different membrane permeabilities. nih.govresearchgate.net A similar strategy could be applied to QCSI-2 to dissect the distinct roles of the secreted and Golgi-resident isoforms of QC. The resulting gene expression profiles can reveal unexpected connections between QC activity and cellular functions, potentially identifying new therapeutic applications or biomarkers for inhibitor efficacy. nih.govmdpi.com
Metabolomics in QC-Dysregulated Metabolic Pathways
Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—specifically, the study of their small-molecule metabolite profiles. Since Glutaminyl Cyclase acts on N-terminal glutamine, a key amino acid in central metabolism, inhibiting its function could have significant downstream effects on related metabolic pathways. nih.govnih.gov
Untargeted metabolomics, typically using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, can be employed to obtain a broad profile of metabolic changes in cells or biofluids after treatment with QCSI-2. This can reveal dysregulation in pathways connected to glutamine and glutamate (B1630785) metabolism, such as the tricarboxylic acid (TCA) cycle, amino acid metabolism, and nucleotide synthesis. researchgate.netmdpi.com
For example, studies have shown that dysregulation of glutamine metabolism is linked to significant changes in the levels of other metabolites, including lipids and amino acids. thermofisher.comresearchgate.net By applying these techniques to QCSI-2 research, scientists can:
Identify metabolic biomarkers that indicate target engagement and pathway modulation.
Uncover unexpected metabolic reprogramming that occurs as a cellular response to QC inhibition. mdpi.com
Provide a deeper understanding of the physiological role of QC in maintaining metabolic homeostasis.
This approach is particularly valuable for connecting the enzymatic activity of QC to broader systemic effects, which is critical for understanding its role in complex diseases. thermofisher.com
Advanced Computational and Structural Biology Techniques
Computational methods are indispensable for modern drug discovery and for understanding molecular interactions at an atomic level. These techniques accelerate the identification of new inhibitors and provide detailed insights into the dynamics of their interaction with the target enzyme.
Molecular Dynamics Simulations of QC-QCSI-2 Complexes
Molecular Dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. For the QC-QCSI-2 system, MD simulations provide a dynamic view of how the inhibitor binds to the active site of the QC enzyme. nih.gov These simulations can refine the static pictures obtained from techniques like X-ray crystallography. nih.govrsc.org
A typical MD simulation study involves:
System Setup: A high-resolution 3D structure of the QC enzyme, often from the Protein Data Bank, is used as a starting point. nih.govrsc.org The inhibitor (QCSI-2) is placed into the active site, a process known as molecular docking. nih.gov The entire complex is then solvated in a box of water molecules with ions to mimic physiological conditions. nih.gov
Simulation: The system's trajectory is calculated by solving Newton's equations of motion for every atom. This is performed using a specific set of parameters known as a force field (e.g., AMBER) and specialized software (e.g., GROMACS). nih.gov
Analysis: The resulting trajectory, which can span from nanoseconds to microseconds, is analyzed to understand the stability of the inhibitor in the binding pocket, identify key intermolecular interactions (like hydrogen bonds), and observe conformational changes in the enzyme upon inhibitor binding. nih.govresearchgate.net
MD simulations have been used to confirm the stability of inhibitor binding poses and to clarify the role of the crucial zinc ion in the QC active site. nih.govnih.gov This detailed understanding of the binding mechanism is vital for the rational design of more potent and selective inhibitors.
Table 2: Key Parameters in a Typical MD Simulation of a QC-Inhibitor Complex
Parameter | Description | Common Choice/Value |
---|---|---|
Force Field | A set of parameters used to calculate the potential energy of the system's atoms. | AMBER, CHARMM, GROMOS |
Water Model | A model to represent water molecules in the simulation box. | TIP3P, TIP4P nih.gov |
Simulation Time | The duration for which the system's dynamics are simulated. | 10 ns - 1 µs |
Ensemble | The statistical ensemble defining the thermodynamic conditions (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) |
Boundary Conditions | Conditions applied to the simulation box to mimic an infinite system. | Periodic Boundary Conditions (PBC) |
Virtual Screening and De Novo Drug Design for Novel QC Inhibitors and Analogs
Computational techniques have revolutionized the early stages of drug discovery by enabling the rapid evaluation of vast chemical spaces to find promising new drug candidates.
Virtual Screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, such as QC. nih.gov This process involves:
Structure-Based Virtual Screening: Using the 3D structure of the QC active site, millions of compounds from databases (e.g., Enamine, ChemDiv) are computationally "docked" into the site. nih.gov Algorithms then score how well each compound fits, ranking them based on predicted binding affinity. nih.govresearchgate.net
Ligand-Based Virtual Screening: When a high-resolution structure of the target is unavailable, models can be built based on the chemical features of known inhibitors. Pharmacophore models, which define the essential 3D arrangement of features required for binding, are often used to filter compound libraries. mdpi.com
One study conducted a virtual screening of 3 million compounds and, through a combination of pharmacophore modeling and molecular docking, identified three novel scaffolds for QC inhibitors. nih.gov Subsequent synthesis and testing confirmed that compounds based on these scaffolds exhibited inhibitory activity, with IC₅₀ values in the micromolar range. nih.gov
Table 3: Example Results from a Virtual Screening Campaign for QC Inhibitors
Scaffold ID | Screening Method | Synthesized Compound | Measured IC₅₀ (µM) | Reference |
---|---|---|---|---|
120974 | Pharmacophore Modeling, Docking | Compound 1 | 14.19 ± 4.21 | nih.gov |
147706 | Pharmacophore Modeling, Docking | Compound 2 | Inactive | nih.gov |
141449 | Pharmacophore Modeling, Docking | Compound 3 | 4.34 ± 0.35 | nih.gov |
De Novo Drug Design takes computational discovery a step further by designing new molecules from scratch. youtube.com Using artificial intelligence and machine learning, algorithms can learn the "rules" of chemistry and molecular recognition. youtube.com These models, often inspired by natural language processing, can generate novel chemical structures (represented as SMILES strings) that are optimized to have desirable properties, such as high predicted affinity for the QC active site and favorable drug-like characteristics. youtube.commdpi.com This approach has the potential to explore new regions of chemical space and create highly innovative inhibitor candidates that might not be present in existing compound libraries. youtube.com
Future Directions and Unresolved Questions in Glutaminyl Cyclase Inhibitor 2 Research
Elucidating Novel Endogenous QC Substrates and Their Uncharted Biological Significance
A primary frontier in glutaminyl cyclase (QC) research is the identification of its full spectrum of endogenous substrates. While the roles of pyroglutamated (pGlu) amyloid-beta (Aβ) in Alzheimer's disease and pGlu-chemokine ligand 2 (CCL2) in inflammation are well-documented, a comprehensive understanding of all proteins modified by QC is lacking. injirr.comdergipark.org.tr The conversion of N-terminal glutamine to pGlu is a post-translational modification that can alter a protein's stability, function, and susceptibility to degradation. nih.gov
Advanced proteomic techniques are pivotal in discovering new QC substrates across various tissues and pathological states. Identifying these novel substrates is anticipated to unveil previously unknown biological pathways regulated by QC. For instance, QC is known to be involved in the maturation of numerous hormones and cytokines, suggesting that non-selective inhibition could have wide-ranging effects. nih.gov This underscores the importance of mapping the complete QC "substratome" to fully grasp the physiological and pathophysiological consequences of its activity.
Identifying and Validating Additional Therapeutic Targets within QC-Regulated Pathways
Research is expanding to identify and validate new therapeutic targets within the pathways modulated by QC. nih.gov Instead of solely focusing on inhibiting the enzyme itself, this approach targets the specific downstream consequences of pGlu modification on particular substrates. This strategy could offer greater precision and potentially fewer side effects compared to broad QC inhibition. nih.gov
For example, if a newly discovered pGlu-modified protein is found to mediate its effects through a specific receptor, that receptor could become a druggable target. This would allow for intervention in a pathological process without affecting the normal, physiological functions of other QC substrates. The validation of such targets is a complex process, requiring extensive preclinical studies to confirm their role in disease and their suitability for therapeutic intervention. youtube.com
Exploring Synergistic Research Strategies with Other Therapeutic Modalities and Targets
Given the multifaceted nature of diseases like Alzheimer's, combination therapies that include QC inhibitors are a significant area of future research. jpreventionalzheimer.combiospace.com A synergistic approach, targeting multiple pathological mechanisms simultaneously, is believed to be more effective than a single-target strategy. nih.gov For instance, in Alzheimer's disease, combining a QC inhibitor with an anti-Aβ antibody has shown additive or slightly synergistic effects in reducing pGlu-Aβ formation. nih.gov
Another promising avenue is the development of multi-target-directed ligands, where a single molecule is designed to interact with both QC and another relevant target, such as glycogen (B147801) synthase kinase-3β (GSK-3β), which is involved in tau hyperphosphorylation. nih.gov Preclinical studies of such dual-target inhibitors have demonstrated the ability to reduce both pGlu-Aβ accumulation and tau pathology in animal models. nih.gov These combination strategies aim to provide a more comprehensive treatment for complex diseases. unlv.edu
Development of Advanced QCSI-2 Analogs for Enhanced Research Utility and Specificity
The development of more advanced and specific analogs of glutaminyl cyclase inhibitors is crucial for both research and therapeutic applications. nih.gov While early inhibitors like those based on imidazole (B134444) were important for initial studies, there is a continuous effort to create compounds with improved potency, selectivity, and drug-like properties. nih.govnih.gov The goal is to design inhibitors that can differentiate between the two isoforms of QC, the secretory (sQC) and Golgi-resident (gQC) forms, as they may have different substrates and physiological roles. nih.gov
Structure-activity relationship (SAR) studies and rational drug design have led to the development of highly potent inhibitors. acs.orgacs.org For example, by extending the scaffold of known inhibitors to mimic the N-terminal tripeptide of Aβ, researchers have achieved significant increases in potency. acs.org Some newer compounds have shown in vitro activity that is many times greater than that of earlier inhibitors like PQ912. nih.gov The crystal structures of human QC in complex with these inhibitors have provided valuable insights for the design of the next generation of compounds with enhanced specificity. nih.govresearchgate.net
Inhibitor Type | Key Feature/Advantage | Research Finding |
Imidazole-based | Early prototype, binds to zinc ion in the active site. nih.gov | Provided initial proof-of-concept for QC inhibition. nih.gov |
Extended Scaffold | Mimics the N-terminal tripeptide of Aβ for increased potency. acs.org | Resulted in inhibitors with 5- to 40-fold increased potency. acs.org |
Dual-Target | Inhibits both QC and another disease-relevant target (e.g., GSK-3β). nih.gov | Shown to reduce both pGlu-Aβ and tau hyperphosphorylation in animal models. nih.gov |
Advanced Analogs | Subnanomolar IC50 values, significantly more potent than earlier inhibitors. nih.gov | A cyclopentylmethyl derivative exhibited an IC50 of 0.1 nM. nih.gov |
Overcoming Methodological Challenges in QC Inhibition Research and Biomarker Development
A significant hurdle in the field is the development of robust and reliable methods for detecting and quantifying pGlu-modified proteins. This is essential for both preclinical research and for use as biomarkers in clinical trials. youtube.com Effective biomarkers are needed to confirm that a QC inhibitor is engaging its target and to monitor the therapeutic response. mdpi.commdpi.com
Current research is focused on developing sensitive immunoassays and mass spectrometry-based techniques to measure levels of specific pGlu substrates, such as pGlu-Aβ, in cerebrospinal fluid and plasma. The ability to accurately measure these biomarkers will be critical for determining the efficacy of QC inhibitors in clinical studies and for guiding patient selection. nih.gov Overcoming these methodological challenges is a key step in the translation of QC inhibitors from the laboratory to clinical practice.
Broader Translational Research Perspectives for QC Inhibition Beyond Specific Compounds
The therapeutic potential of inhibiting QC is being explored in a variety of diseases beyond Alzheimer's. nih.gov The enzyme's role in the maturation of inflammatory chemokines and other peptides suggests its involvement in a range of conditions characterized by inflammation and protein aggregation. injirr.comnih.gov
Preclinical and clinical studies are investigating the use of QC inhibitors in conditions such as chronic kidney disease and certain types of cancer. nih.gov For instance, the QC inhibitor Varoglutamstat (formerly PQ912) is being investigated for its potential in treating chronic kidney disease. nih.gov The broader translational perspective is that targeting the fundamental process of pyroglutamation could offer a novel therapeutic approach for a wide array of diseases. injirr.com
Q & A
Basic Research Questions
Q. What are the primary biochemical mechanisms through which Glutaminyl Cyclase Inhibitor 2 reduces pyroglutamate-modified Aβ (pGlu-Aβ) in Alzheimer’s disease (AD) models?
- Methodological Answer : this compound targets the enzyme glutaminyl cyclase (QC), which catalyzes the formation of neurotoxic pGlu-Aβ. To study this, researchers can perform in vitro enzymatic assays using recombinant human QC and synthetic Aβ peptides. Measure inhibition kinetics (e.g., IC50) via fluorimetric assays (e.g., SensoLyte® Green Kit) to quantify residual QC activity . Parallel cell-based models (e.g., neuronal cultures exposed to Aβ oligomers) can assess neuroprotective effects via viability assays (MTT/LDH) and pGlu-Aβ quantification (ELISA or mass spectrometry) .
Q. How can researchers determine the selectivity of this compound against QC versus related enzymes (e.g., isoQC or other metalloproteases)?
- Methodological Answer : Conduct cross-reactivity studies using purified isoforms (e.g., human QC vs. isoQC) and unrelated metalloproteases (e.g., matrix metalloproteinases). Measure inhibitor potency (Ki/IC50) under standardized conditions (pH, substrate concentration). Use structural modeling (e.g., X-ray crystallography of QC-inhibitor complexes) to identify binding site specificity, as demonstrated in studies with similar inhibitors .
Advanced Research Questions
Q. What experimental designs are optimal for assessing the dose-dependent efficacy of this compound in transgenic AD mouse models?
- Methodological Answer : Use hAPPSLxhQC double-transgenic mice, which overexpress Aβ and QC. Administer the inhibitor orally (e.g., via chow at ~200 mg/kg/day) for chronic studies (≥3 months). Monitor brain/CSF concentrations via LC-MS to correlate with QC target occupancy (aim for ~60% occupancy for cognitive effects). Assess outcomes using Morris water maze (spatial memory) and pGlu-Aβ levels in brain homogenates (immunohistochemistry or ELISA) . Include a placebo group and blinded scoring to minimize bias.
Q. How can researchers reconcile discrepancies in reported IC50 values of glutaminyl cyclase inhibitors across studies (e.g., 1.23 μM for Inhibitor 2 vs. 4.5 nM for Inhibitor 3)?
- Methodological Answer : Discrepancies may arise from assay conditions (substrate concentration, pH), enzyme sources (recombinant vs. endogenous QC), or compound solubility. Standardize assays using identical protocols (e.g., SensoLyte® Kit) and validate with reference inhibitors. Compare inhibition kinetics (competitive vs. non-competitive) and confirm binding modes via co-crystallization or mutagenesis studies .
Q. What computational strategies are employed to optimize the structure-activity relationship (SAR) of this compound?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict inhibitor binding to QC’s active site (PDB: 3SIJ). Perform molecular dynamics simulations to assess stability of inhibitor-enzyme complexes. Synthesize analogs with modifications to key moieties (e.g., thiourea groups) and test in enzymatic assays. Prioritize compounds with improved brain permeability (calculated logP/logS) and reduced off-target interactions (e.g., using PASS software) .
Q. How can researchers evaluate the therapeutic window of this compound by comparing its effects on pathological Aβ cyclization versus physiological substrates (e.g., hormones)?
- Methodological Answer : Perform in vitro assays with physiological QC substrates (e.g., monocyte chemoattractant protein-1) and pathological Aβ peptides. Calculate selectivity ratios (IC50 for Aβ/IC50 for physiological substrates). Use secondary pharmacology screens (e.g., CEREP panel) to assess off-target effects on receptors/transporters. In vivo, monitor adverse effects (e.g., weight loss, organ toxicity) in chronic dosing studies .
Methodological Frameworks for Study Design
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate research questions on this compound?
- Methodological Answer :
- Feasible : Ensure access to QC enzymatic assays and transgenic models.
- Novel : Explore understudied angles (e.g., QC’s role in neuroinflammation).
- Ethical : Adhere to NIH guidelines for animal welfare (e.g., IACUC approval).
- Relevant : Align with translational goals (e.g., biomarker validation for clinical trials) .
Data Analysis & Translation
Q. What statistical approaches are recommended for analyzing conflicting data on QC inhibition and cognitive outcomes in preclinical studies?
- Methodological Answer : Use multivariate regression to model relationships between QC occupancy, pGlu-Aβ levels, and behavioral scores. Apply meta-analysis tools (e.g., RevMan) to aggregate data from multiple studies, adjusting for variables like dosing duration or mouse strain. Validate findings with sensitivity analyses (e.g., excluding outliers) .
Q. How can pharmacokinetic/pharmacodynamic (PK/PD) modeling guide the translation of this compound from rodent models to human trials?
- Methodological Answer : Develop compartmental PK models using rodent data (absorption, brain penetration). Scale doses using allometric principles (e.g., body surface area). Predict human efficacious doses by matching target occupancy (~60%) and CSF concentrations. Validate with Phase 1 data from related inhibitors (e.g., PQ912) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.